7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine
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Overview
Description
7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of chlorine and fluorine atoms at specific positions on the imidazo[4,5-C]pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with suitable halogenated reagents, followed by cyclization to form the imidazo[4,5-C]pyridine core . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cross-Coupling Reactions: Reactions such as Suzuki and Buchwald-Hartwig coupling can be used to introduce aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include substituted imidazopyridines, oxidized derivatives, and reduced compounds, which can be further utilized in various applications .
Scientific Research Applications
7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-imidazo[4,5-C]pyridine
- 7-Fluoro-1H-imidazo[4,5-C]pyridine
- 4,5,6,7-Tetrahydro-1H-imidazo[4,5-C]pyridine
Uniqueness
7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in medicinal applications .
Properties
Molecular Formula |
C6H2ClF2N3 |
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Molecular Weight |
189.55 g/mol |
IUPAC Name |
7-chloro-4,6-difluoro-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C6H2ClF2N3/c7-2-3-4(11-1-10-3)6(9)12-5(2)8/h1H,(H,10,11) |
InChI Key |
HYMLODBAMPTLDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=C2Cl)F)F |
Origin of Product |
United States |
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